molecular formula C17H26N2O2 B14049488 N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine

N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine

Cat. No.: B14049488
M. Wt: 290.4 g/mol
InChI Key: NNCCLCDGPZVGEG-KNVGNIICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[45]decan-4-amine is a complex organic compound characterized by its spirocyclic structure, which includes an oxa-azaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps often include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the methoxyphenyl group: This step usually involves a substitution reaction where a methoxyphenyl group is introduced to the spirocyclic core.

    Final amination:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic piperidines.

    Spirooxindoles: Known for their bioactivity and use in medicinal chemistry.

    Spirocyclic Piperidines: Commonly used in the synthesis of pharmaceuticals.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its spirocyclic structure, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-[(1S)-1-(4-methoxyphenyl)ethyl]-1-oxa-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C17H26N2O2/c1-13(14-3-5-15(20-2)6-4-14)19-16-7-12-21-17(16)8-10-18-11-9-17/h3-6,13,16,18-19H,7-12H2,1-2H3/t13-,16?/m0/s1

InChI Key

NNCCLCDGPZVGEG-KNVGNIICSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC)NC2CCOC23CCNCC3

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC2CCOC23CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.